2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one
Overview
Description
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one is a heterocyclic compound with a molecular formula of C9H12N2OS It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring system
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against various biological targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone, such as 4,4-dimethylcyclohexanone, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethylthiazole
- 2-Amino-4,4-dimethyl-6,7-dihydro-1,3-benzothiazol-5-one
- 2-Amino-4,4-dimethyl-1,3-benzothiazol-5-one
Uniqueness
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one stands out due to its tetrahydro ring system, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4,4-dimethyl-6,7-dihydro-1,3-benzothiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)6(12)4-3-5-7(9)11-8(10)13-5/h3-4H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWBYHBKNUUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=C1N=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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